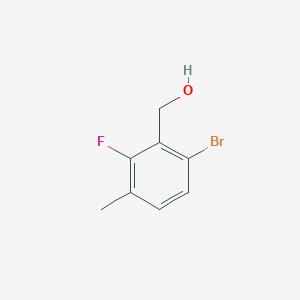
2,2'-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)
Vue d'ensemble
Description
This compound, also known as 2,2’-((2,2-Diphenylethene-1,1-diyl)bis(4,1-phenylene))bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane), is an organic compound . It is a type of aggregation-induced emission luminogens (AIEgens) such as tetraphenylethene (TPE) functionalized with boronic acids .
Synthesis Analysis
The compound has been synthesized through reductive amination, using 4,4’- (2,2-diphenylethene-1,1-diyl)dibenzaldehyde in combination with benzylamine . It is also used as an analytical reagent .Molecular Structure Analysis
The molecular formula of the compound is C38H42B2O4 . The molecular weight is 584.35968 .Chemical Reactions Analysis
The compound is known to form luminogen (TPE-BA) which can form oligoboronates with D-glucose . It is also used in the synthesis of aggregation-induced emission (AIE) molecules .Applications De Recherche Scientifique
Polymerization and Material Synthesis
Research indicates that compounds like 2,2'-diphenylethene-1,1-diyl derivatives are pivotal in the synthesis of various polymers and materials. Morton et al. (2014) synthesized tetrasubstituted alkenes with geminal 2-indenyl substituents, which were metallated to form a new class of ansa titanium and zirconium metallocene complexes. These complexes demonstrated significant activity in the polymerization of ethylene and copolymerization with 1-hexene, highlighting their potential in material synthesis (Morton et al., 2014).
Raghu et al. (2007) explored the synthesis and characterization of novel polyurethanes based on phenylenebis derivatives. These polyurethanes displayed unique acoustic properties and solubility parameters, making them potential candidates for various industrial applications (Raghu et al., 2007).
Electronics and Optoelectronics
Research on electron transport materials has also leveraged such compounds. Xiangdong et al. (2017) developed an efficient synthesis process for an electron transport material, demonstrating the role of diphenylethene-1,1-diyl derivatives in the materials field, especially in the synthesis of triphenylene-based electron transport materials (Xiangdong et al., 2017).
Meena et al. (2018) reported on the synthesis of new copolymers containing N-substituted perylene dimide and dioctylfluorene units for organic solar cell applications. This study underscored the potential of such compounds in advancing solar cell technology (Meena et al., 2018).
Catalyst and Reagent Development
The compound has been used in the development of catalysts and reagents. Zhou & Kawakami (2005) found tris(pentafluorophenyl)borane to be an effective catalyst in synthesizing optically pure and completely diisotactic poly(siloxane)s, demonstrating the versatility of phenyl- and naphthyl-substituted derivatives in catalytic processes (Zhou & Kawakami, 2005).
Mécanisme D'action
Target of Action
It is known to be used as an analytical reagent .
Mode of Action
It is known to be involved in the construction of a self-assembly induced emission system through host-guest interaction of aggregation-induced emission (AIE) active building blocks .
Biochemical Pathways
It is known to be involved in the process of aggregation-induced emission (aie), which is a phenomenon where certain compounds emit light upon aggregation .
Result of Action
It is known to exhibit aggregation-induced emission (aie) properties .
Action Environment
It is recommended to store the compound in airtight conditions, avoid light, and keep dry at room temperature .
Orientations Futures
Propriétés
IUPAC Name |
2-[4-[2,2-diphenyl-1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethenyl]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H42B2O4/c1-35(2)36(3,4)42-39(41-35)31-23-19-29(20-24-31)34(33(27-15-11-9-12-16-27)28-17-13-10-14-18-28)30-21-25-32(26-22-30)40-43-37(5,6)38(7,8)44-40/h9-26H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBUCPJWEIWPQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=C(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=C(C=C5)B6OC(C(O6)(C)C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H42B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
584.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5'-(4-Carboxy-3-hydroxyphenyl)-3,3''-dihydroxy-[1,1':3',1''-terphenyl]-4,4''-dicarboxylic acid](/img/structure/B3177237.png)
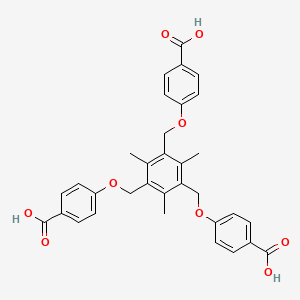
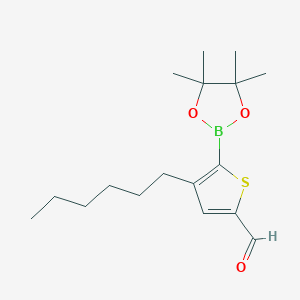
![3-(3,5-Dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3177245.png)
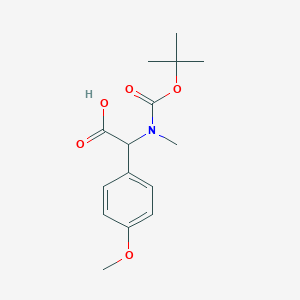

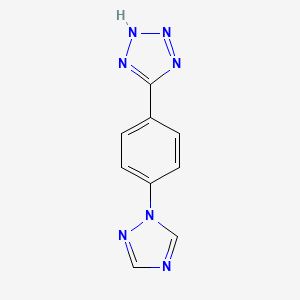

![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)
![5'-Methyl-[1,1':3',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3177291.png)
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)

